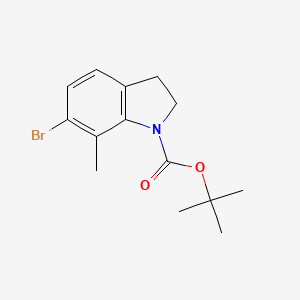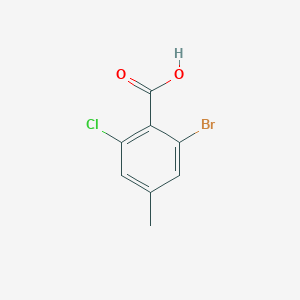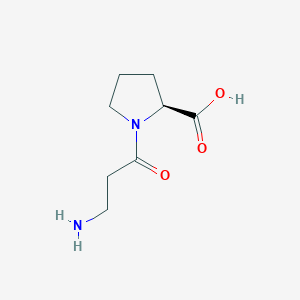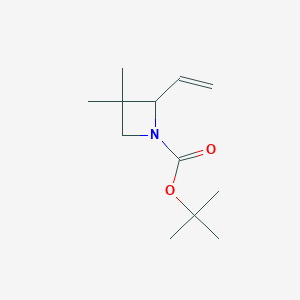![molecular formula C8H16ClNO2S B13503013 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)
7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methanesulfonyl-4-azaspiro[2Classified as a spiroalkaloid, it contains spiro atoms and has been shown to possess various properties that make it a promising candidate for use in research and industry.
Méthodes De Préparation
The synthesis of 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methanesulfonyl chloride. The product is then treated with hydrogen chloride to obtain the final product. The characterization of the compound is done using various techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride has potential applications in various scientific experiments. It can be used as a precursor in organic synthesis and as a reagent in medicinal chemistry. It has also shown potential as a therapeutic agent in the treatment of various diseases. Additionally, it has been found to have potent anticonvulsant activity, anti-inflammatory properties, and anticancer activity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other spiroalkaloids that contain spiro atoms, but this compound stands out due to its high thermal stability and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H16ClNO2S |
|---|---|
Poids moléculaire |
225.74 g/mol |
Nom IUPAC |
7-methylsulfonyl-4-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-12(10,11)7-2-5-9-8(6-7)3-4-8;/h7,9H,2-6H2,1H3;1H |
Clé InChI |
SATUAYUWEZFAJZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1CCNC2(C1)CC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)

![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)





